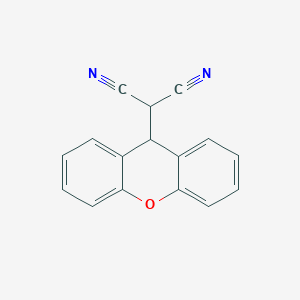
Xanthene-9-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthene-9-malononitrile is a chemical compound that belongs to the xanthene family. Xanthenes are oxygen-containing heterocyclic compounds that are widely used in various fields due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanthene-9-malononitrile can be synthesized through the reaction of aldehyde with malononitrile in the presence of a base such as triethylamine . The reaction typically involves boiling the reactants in acetonitrile for several hours . This method allows for the formation of the xanthene core structure with the malononitrile group attached at the 9-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Xanthene-9-malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various xanthene derivatives with modified functional groups, which can have different photophysical and chemical properties .
Scientific Research Applications
Xanthene-9-malononitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Xanthene-9-malononitrile involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties . These modifications can influence biological pathways, such as enzyme inhibition or activation, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Xanthone: Another xanthene derivative with similar structural properties but different functional groups.
Azaxanthone: Contains nitrogen atoms in the aromatic moiety, offering different chemical and biological properties.
Benzoxanthene: Similar to xanthene but with additional oxygen atoms, leading to different reactivity and applications.
Uniqueness
Xanthene-9-malononitrile is unique due to its specific functional groups and the position of the malononitrile group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
6235-15-0 |
|---|---|
Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(9H-xanthen-9-yl)propanedinitrile |
InChI |
InChI=1S/C16H10N2O/c17-9-11(10-18)16-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)16/h1-8,11,16H |
InChI Key |
ZWUWQDXEIPVKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















